molecular formula C12H14N4O3 B15047506 (3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one

(3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one

Cat. No.: B15047506
M. Wt: 262.26 g/mol
InChI Key: CPLHDJVBVLLPJD-GDNBJRDFSA-N
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Description

(3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a piperidin-2-one ring attached to a hydrazinylidene group, which is further substituted with a 4-methyl-2-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one typically involves the condensation of 4-methyl-2-nitrophenylhydrazine with piperidin-2-one under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, with the addition of a catalyst like acetic acid or hydrochloric acid to facilitate the condensation process. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine using reagents such as sodium borohydride.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: 3-[(4-amino-2-nitrophenyl)hydrazinylidene]piperidin-2-one.

    Reduction: 3-[(4-methyl-2-aminophenyl)hydrazinylidene]piperidin-2-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl moiety can participate in electron transfer reactions, while the hydrazone group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(4-chloro-2-nitrophenyl)hydrazinylidene]piperidin-2-one
  • (3Z)-3-[(4-methyl-2-aminophenyl)hydrazinylidene]piperidin-2-one
  • (3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]pyrrolidin-2-one

Uniqueness

(3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one is unique due to the specific substitution pattern on the phenyl ring and the presence of the piperidin-2-one core. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

(3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one

InChI

InChI=1S/C12H14N4O3/c1-8-4-5-9(11(7-8)16(18)19)14-15-10-3-2-6-13-12(10)17/h4-5,7,14H,2-3,6H2,1H3,(H,13,17)/b15-10-

InChI Key

CPLHDJVBVLLPJD-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C\2/CCCNC2=O)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)NN=C2CCCNC2=O)[N+](=O)[O-]

Origin of Product

United States

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